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molecular formula C11H12O4 B8435757 (+/-)-3-(4'-Hydroxybenzoyl)-3-methylpropanoic acid

(+/-)-3-(4'-Hydroxybenzoyl)-3-methylpropanoic acid

Cat. No. B8435757
M. Wt: 208.21 g/mol
InChI Key: RZNXHLPHAAEJJG-UHFFFAOYSA-N
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Patent
US05053338

Procedure details

A 5 L three-necked round-bottomed flask equipped with a reflux condenser connected to a base trap, a glass rod air driven stirrer, and a thermometer was charged with 192.0 g (0.946 mmol) of (±)-3-(4'-methoxybenzoyl)-3-methylpropionitrile from Example G and 48% aqueous hydrogen bromide (1.0 L). The reaction mixture was heated over 1 hr to 65° C. then stirred at this temperature for 45 min (this effected complete hydrolysis of the nitrile moiety). The reaction temperature was increased to 110° C. and the solution was stirred for 3.5 hrs to effect demethylation. The solution was cooled to 23° C., diluted with water (1250 ml), cooled to 0° C. and the pH was adjusted to pH 8.5 with sodium hydroxide pellets (325 g) and powdered sodium bicarbonate (50 g). The aqueous solution was washed with EtOAc (2.5 L), transferred to a 4 L beaker in an ice/water bath and the pH was adjusted to pH 2 with 36% concentrated hydrochloric acid (Fisher, 150 ml). The aqueous solution was extracted with EtOAc (1L) and the organic layer was separated. The aqueous solution was saturated with solid sodium chloride (200 g) then extracted again twice with EtOAc (1×1L, 1×0.5L). The combined organic extracts were dried over anhydrous magnesium sulfate (10 g), filtered and concentrated in vacuo to provide 154.0 g (78%) of pure (±)-3-(4'-hydroxybenzoyl)-3-methylpropanoic acid, m.p. 122°-126° C.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
1250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:15]=[CH:14][C:6]([C:7]([CH:9]([CH3:13])[CH2:10]C#N)=[O:8])=[CH:5][CH:4]=1.Br.[OH-].[Na+].[C:19](=[O:22])(O)[O-:20].[Na+]>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([CH:9]([CH3:10])[CH2:13][C:19]([OH:20])=[O:22])=[O:8])=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
192 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C(CC#N)C)C=C1
Name
Quantity
1 L
Type
reactant
Smiles
Br
Step Two
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
1250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
then stirred at this temperature for 45 min (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-necked round-bottomed flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
connected to a base trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated over 1 hr to 65° C.
STIRRING
Type
STIRRING
Details
the solution was stirred for 3.5 hrs
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 23° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
The aqueous solution was washed with EtOAc (2.5 L)
CUSTOM
Type
CUSTOM
Details
transferred to a 4 L beaker in an ice/water bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (1L)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
then extracted again twice with EtOAc (1×1L, 1×0.5L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous magnesium sulfate (10 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1=CC=C(C(=O)C(CC(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78185.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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